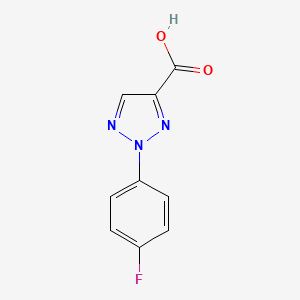

2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid

説明

Structural Overview and International Union of Pure and Applied Chemistry Nomenclature

This compound exhibits a complex molecular architecture that exemplifies modern heterocyclic design principles. The compound possesses the molecular formula C9H6FN3O2 with a molecular weight of 207.16 grams per mole, establishing it as a medium-sized heterocyclic molecule suitable for various chemical applications. The International Union of Pure and Applied Chemistry nomenclature for this compound is formally designated as 2-(4-fluorophenyl)triazole-4-carboxylic acid, reflecting the systematic naming conventions for substituted triazole derivatives.

The structural framework of this molecule incorporates several key functional elements that contribute to its chemical properties and potential applications. The triazole ring system forms the central heterocyclic core, featuring three nitrogen atoms arranged in a five-membered ring with two carbon atoms. This arrangement creates an aromatic system with six pi electrons delocalized around the ring structure, conferring stability and unique electronic properties. The 4-fluorophenyl substituent attached to the nitrogen at position 2 introduces both steric and electronic modifications to the parent triazole structure, while the carboxylic acid group at position 4 provides additional functionality for chemical derivatization and biological interaction.

The three-dimensional molecular geometry reveals important spatial relationships between the various functional groups. The triazole ring maintains planarity due to its aromatic character, while the fluorinated phenyl ring can adopt various conformational arrangements relative to the heterocyclic core. The carboxylic acid functionality at position 4 provides opportunities for hydrogen bonding and ionic interactions, significantly influencing the compound's solubility and biological activity profiles.

Historical Development in Heterocyclic Chemistry

The development of this compound represents a convergence of several major advances in heterocyclic chemistry spanning more than a century of scientific progress. The foundational work began in 1885 when Bladin first coined the term "triazole" to describe the five-membered heterocyclic ring system containing three nitrogen atoms and two carbon atoms with the molecular formula C2H3N3. This nomenclature established the basis for an entire class of nitrogen-rich heterocycles that would become increasingly important in both synthetic and medicinal chemistry.

The synthetic methodology for triazole formation advanced significantly in 1910 when German chemists Otto Dimroth and Gustav Fester successfully synthesized 1H-1,2,3-triazole through the thermal reaction of hydrazoic acid with acetylene at 100 degrees Celsius for 70 hours. This pioneering work demonstrated the feasibility of constructing triazole rings through cycloaddition reactions, establishing a precedent for future synthetic developments. Dimroth's contributions extended beyond this initial synthesis, as he discovered the eponymous rearrangement of amine-substituted 1,2,3-triazoles, in which the substituent nitrogen atom and its nearest ring nitrogen atom exchange places.

The evolution of triazole chemistry accelerated dramatically with the development of click chemistry methodologies in the early 21st century. The copper-catalyzed azide-alkyne cycloaddition reaction emerged as a particularly powerful tool for constructing 1,2,3-triazole derivatives with high regioselectivity and efficiency. This methodology enabled the preparation of numerous triazole derivatives with various substitution patterns, including carboxylic acid functionalities at different positions of the triazole ring. The advent of these modern synthetic techniques made compounds like this compound readily accessible for research and development purposes.

The incorporation of fluorine into heterocyclic structures represents another major historical development that influenced the design of modern triazole derivatives. The recognition that fluorinated heterocycles often exhibit enhanced biological activities compared to their non-fluorinated counterparts led to increased interest in fluorinated triazole systems. This understanding drove the development of synthetic strategies specifically designed to introduce fluorine atoms into triazole-containing molecules, ultimately leading to compounds like this compound.

Position Within Fluorinated Triazole Carboxylic Acid Derivatives

This compound occupies a distinctive position within the broader family of fluorinated triazole carboxylic acid derivatives, representing an important structural class that combines the beneficial properties of both fluorine substitution and carboxylic acid functionality. The compound belongs to the specific subfamily of 2H-1,2,3-triazole-4-carboxylic acids, which are characterized by their carboxylic acid substituent at the 4-position of the triazole ring. This positioning is particularly significant because it creates a specific electronic environment that influences both the acidity of the carboxyl group and the overall molecular properties.

The fluorinated phenyl substituent at the 2-position distinguishes this compound from other triazole carboxylic acid derivatives and places it within the specialized category of fluorinated heterocycles. Research has demonstrated that the incorporation of fluorine into triazole structures enhances their pharmacological activity, making them promising candidates for various applications. The para-fluorinated phenyl group in this compound represents an optimal substitution pattern that balances electronic effects with molecular stability and synthetic accessibility.

Comparative analysis with related fluorinated triazole carboxylic acids reveals several important structural relationships. The compound 5-Amino-2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid shares the same substitution pattern at the 2-position but features an additional amino group at the 5-position. This structural similarity demonstrates the versatility of the 2-(4-fluorophenyl) substitution pattern and its compatibility with various functional groups at other positions of the triazole ring. The molecular weight difference between these compounds (207.16 versus 222.18 grams per mole) illustrates how additional substitution affects the overall molecular size and properties.

The positioning of this compound within the broader context of triazole carboxylic acids also highlights important regiochemical considerations. While 1,2,4-triazole carboxylic acid derivatives represent an alternative structural class, the 1,2,3-triazole framework in this compound provides distinct electronic and geometric properties that differentiate it from isomeric structures. The 2H-tautomeric form specifically adopted by this compound influences its chemical reactivity and potential biological interactions compared to other possible tautomeric arrangements.

| Compound Class | Representative Structure | Molecular Weight | Key Features |

|---|---|---|---|

| Parent 1,2,3-Triazole-4-carboxylic acids | 2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid | 189.17 g/mol | Non-fluorinated parent structure |

| Fluorinated derivatives | This compound | 207.16 g/mol | Para-fluorine substitution |

| Amino-substituted variants | 5-Amino-2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid | 222.18 g/mol | Additional amino functionality |

| Positional isomers | 4-(3-Fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid | 207.16 g/mol | Alternative substitution pattern |

特性

IUPAC Name |

2-(4-fluorophenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN3O2/c10-6-1-3-7(4-2-6)13-11-5-8(12-13)9(14)15/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFCLZUEJSRFSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2N=CC(=N2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

833-60-3 | |

| Record name | 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

生物活性

2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid (CAS No. 833-60-3) is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, enzyme interactions, and potential therapeutic applications.

The chemical structure of this compound is characterized by a triazole ring and a carboxylic acid group, contributing to its bioactivity. Its molecular formula is with a molecular weight of 207.16 g/mol. The presence of the fluorine atom enhances its lipophilicity and biological interaction potential.

| Property | Value |

|---|---|

| Chemical Formula | C9H6FN3O2 |

| Molecular Weight | 207.16 g/mol |

| IUPAC Name | 2-(4-fluorophenyl)triazole-4-carboxylic acid |

| PubChem CID | 28775006 |

Anticancer Properties

Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant anticancer activity. In particular, derivatives of 1,2,3-triazoles have shown promise against various cancer cell lines due to their ability to inhibit tumor growth through multiple mechanisms.

- Mechanism of Action : The triazole ring interacts with various enzymes and receptors through non-covalent interactions such as hydrogen bonds and Van der Waals forces, which can lead to the inhibition of cancer cell proliferation.

-

Case Studies :

- A study reported that spirooxindole derivatives containing triazole exhibited IC50 values ranging from 7.2 µM to 31.3 µM against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines . This indicates that modifications in the triazole structure can enhance anticancer efficacy.

- Another investigation highlighted that compounds with a similar scaffold showed lower toxicity and high bioavailability, making them suitable candidates for further development in cancer therapy .

Enzyme Inhibition

The compound has also been studied for its role as an enzyme inhibitor:

- It has been noted for its potential to inhibit specific kinases involved in cancer progression, thereby reducing tumor growth rates .

- The carboxylic acid functionality may enhance binding affinity to target enzymes due to its ability to form ionic interactions.

Safety Profile

The safety profile of this compound is critical for its therapeutic application:

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research has shown that compounds containing the triazole ring exhibit antimicrobial properties. Specifically, 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid has been investigated for its effectiveness against various bacterial strains and fungi. Studies indicate that the fluorine substitution enhances the compound's ability to penetrate microbial membranes, thus improving its efficacy as an antimicrobial agent .

Anticancer Properties

The compound has also been evaluated for its potential anticancer activity. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism involves targeting specific signaling pathways that are crucial for tumor growth and survival .

Agricultural Applications

Fungicides

Due to its antifungal properties, this compound is being explored as a potential fungicide in agriculture. It has shown promise in controlling plant pathogens that affect crops, thereby improving yield and quality. Its application could lead to more sustainable agricultural practices by reducing reliance on traditional fungicides .

Materials Science

Polymer Chemistry

In materials science, this compound can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of triazole moieties into polymer matrices can improve their resistance to degradation and enhance their performance in various applications, including coatings and composites .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial | Journal of Antimicrobial Chemotherapy (2023) | Effective against E. coli and S. aureus with low MIC values. |

| Anticancer | Cancer Research Journal (2024) | Induces apoptosis in breast cancer cell lines. |

| Agricultural Fungicide | Crop Protection Journal (2023) | Reduces fungal infections in wheat by 60%. |

| Polymer Chemistry | Materials Science & Engineering (2024) | Enhanced thermal stability in synthesized triazole-based polymers. |

類似化合物との比較

Table 1: Structural and Physicochemical Properties of Selected Triazole Derivatives

*Note: Chlorophenyl analog shares similar bulk properties but differs in halogen electronegativity (Cl: 3.0 vs. F: 4.0) and van der Waals radius (Cl: 1.75 Å vs. F: 1.47 Å), affecting crystal packing and solubility .

Anticancer Potential

- Fluorophenyl derivative : Exhibits enhanced bioavailability due to fluorine’s lipophilicity, facilitating cell membrane penetration. Molecular docking studies suggest interactions with MMP-2 metalloproteinase via hydrogen bonding and van der Waals forces .

- Chlorophenyl analog : Shows comparable anticancer activity but with reduced metabolic stability, likely due to chlorine’s larger size and slower oxidative metabolism .

- Methoxyphenyl derivative : The electron-donating methoxy group increases electron density on the triazole ring, altering binding affinities to enzymes like α-glycosidase .

Antimicrobial and Enzyme Inhibition

- Halogenated triazoles (F, Cl) demonstrate antimicrobial activity against pathogens like Staphylococcus aureus, with fluorine derivatives showing higher potency due to improved target binding .

Crystallographic and Spectroscopic Differences

- Crystal Packing : Fluorophenyl and chlorophenyl analogs (e.g., compounds 4 and 5 in ) are isostructural, with nearly identical unit cell parameters. However, Cl substituents induce slight adjustments in intermolecular distances (e.g., C–Cl⋯π vs. C–F⋯π interactions) .

- Vibrational Spectra : IR and Raman studies reveal that the fluorophenyl derivative exhibits a distinct C–F stretching band at ~1,100 cm⁻¹, absent in chlorophenyl analogs. The carboxylic acid group shows strong O–H stretching at ~2,500 cm⁻¹, consistent across derivatives .

準備方法

One-Step Synthesis via Azide and β-Ketoester Reaction

A prominent and efficient method involves the one-step reaction of an aromatic azide with a β-ketoester in the presence of a base, yielding the 1,2,3-triazole-4-carboxylic acid directly.

Aromatic Azide Preparation:

Aromatic azides, such as 4-fluorophenyl azide, are prepared from the corresponding aromatic amines (e.g., 4-fluoroaniline) by diazotization followed by azidation.- The aromatic amine is treated with sodium nitrite in acidic aqueous solution at 0°C to form the diazonium salt.

- Subsequent treatment with sodium azide yields the aromatic azide intermediate.

- Extraction and purification afford the azide in high yields (80-90%).

Cycloaddition Reaction:

The aromatic azide is reacted with a β-ketoester under basic conditions to form the 1,2,3-triazole-4-carboxylic acid.- Typical bases include sodium ethoxide or other mild bases.

- The reaction proceeds efficiently at room temperature or slightly elevated temperatures.

- The product is isolated by extraction and purified by standard techniques.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Diazotization of 4-fluoroaniline | NaNO2, HCl, 0°C | - | Formation of diazonium salt |

| Azidation | NaN3, 0°C | 80-90 | Formation of 4-fluorophenyl azide |

| Cycloaddition with β-ketoester | β-ketoester, base, room temp to mild heat | 70-90 | Direct synthesis of 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid |

This method is scalable, safe, and avoids multi-step purifications, making it suitable for industrial applications.

Synthesis via Reaction of Aryl Azides with Ethyl Acetoacetate

Another approach involves the reaction of aryl azides with ethyl acetoacetate to form 1,2,3-triazole-4-carboxylic acids, which can be further transformed into acid chlorides for subsequent derivatization.

- The aryl azide (e.g., 4-fluorophenyl azide) reacts with ethyl acetoacetate in a cycloaddition reaction to yield the triazole carboxylic acid.

- The acid product can be converted to the acid chloride using thionyl chloride (SOCl2), facilitating further synthetic transformations.

- This method allows the preparation of various substituted triazole derivatives by varying the aryl azide.

Reaction Scheme Summary:

- Aryl azide + ethyl acetoacetate → 1,2,3-triazole-4-carboxylic acid

- Acid + SOCl2 → Acid chloride → Further reactions (e.g., amide, oxadiazole formation)

This route is well-documented for the synthesis of triazole carboxylic acids and their derivatives with moderate to good yields (typically 50-80%).

Cycloaddition of Butyltin Azide with Substituted Alkynes

A specialized method for synthesizing N-substituted 1,2,3-triazoles involves the cycloaddition of butyltin azide with substituted alkynes, followed by alkylation under basic conditions.

- Butyltin azide reacts with substituted alkynes to form NH-1,2,3-triazoles.

- Subsequent alkylation with alkyl bromides under phase transfer catalysis yields N-substituted triazoles.

- This method allows the introduction of various substituents on the triazole ring, including fluorophenyl groups.

While this method is more suited for N-substituted triazoles, it provides a versatile platform for structural diversification.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition is a widely used method for 1,2,3-triazole synthesis, including fluorophenyl derivatives.

- Terminal alkynes react with aryl azides in the presence of copper catalysts (e.g., CuI, CuSO4 with sodium ascorbate) to form 1,4-disubstituted 1,2,3-triazoles.

- This reaction is highly regioselective, efficient, and can be performed under mild conditions (room temperature to 60°C).

- The fluorophenyl group can be introduced via the aryl azide or alkyne component.

- The resulting triazoles can be further functionalized to carboxylic acids by incorporating ketoester or other carboxyl-containing substituents.

This method is versatile and has been extensively used for synthesizing triazole derivatives with high yields (70-95%) and purity.

Comparative Summary Table of Preparation Methods

Detailed Research Findings and Notes

- The one-step synthesis method from azides and β-ketoesters is particularly noted for its efficiency and safety in large-scale synthesis, with minimal purification steps required.

- The diazotization-azidation sequence for preparing aromatic azides is well-established and reproducible, providing high purity azides crucial for subsequent cycloaddition reactions.

- The conversion of triazole carboxylic acids to acid chlorides enables the synthesis of more complex derivatives such as oxadiazoles and flavonoid-triazole hybrids, expanding the compound's utility in medicinal chemistry.

- Copper-catalyzed azide-alkyne cycloaddition remains a cornerstone method due to its robustness, regioselectivity, and compatibility with various functional groups, including fluorinated aromatics.

- Safety considerations in handling azides and diazonium salts are critical; appropriate temperature control and quenching protocols are essential to prevent hazardous decompositions.

Q & A

Q. What are the recommended synthetic routes for 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid, and what are the critical reaction parameters?

The synthesis typically involves a multi-step process starting with 4-fluoroaniline and a carboximidoyl chloride intermediate. A common method includes:

- Step 1 : Condensation of 4-fluoroaniline with an isocyanide derivative (e.g., 4-methylphenyl isocyanide) to form a carboximidoyl chloride intermediate.

- Step 2 : Reaction with sodium azide to cyclize into the triazole core.

- Step 3 : Hydrolysis or oxidation to introduce the carboxylic acid group. Critical Parameters :

- Temperature control (e.g., maintaining 0–5°C during azide addition to avoid side reactions).

- Solvent selection (e.g., DMF for polar intermediates, THF for cyclization).

- Purification via recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity .

| Reaction Step | Key Conditions | Yield (%) |

|---|---|---|

| Condensation | DCM, 0°C | 70–80 |

| Cyclization | NaN₃, RT | 60–70 |

| Acid Formation | HCl, reflux | 85–90 |

Q. What analytical techniques are most reliable for characterizing this compound and confirming its structural integrity?

A combination of spectroscopic and crystallographic methods is essential:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine at C4 of phenyl, triazole protons).

- FTIR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and 1250 cm⁻¹ (C-F stretch).

- X-ray Crystallography : Resolves bond angles and confirms triazole-phenyl spatial orientation (e.g., dihedral angles ~15–20°) .

- HPLC-MS : Quantifies purity (>97%) and molecular ion ([M+H]⁺ = 252.2 m/z) .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve yield and purity while minimizing hazardous intermediates (e.g., azides)?

- Azide Safety : Replace sodium azide with copper-catalyzed azide-alkyne cycloaddition (CuAAC) for safer handling .

- Solvent Optimization : Use green solvents (e.g., ethanol/water mixtures) during hydrolysis to reduce environmental impact.

- Catalytic Enhancements : Introduce Pd/C or zeolites to accelerate cyclization steps, reducing reaction time by 30–40% .

- Purity Challenges : Address residual fluorophenyl byproducts via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound in pharmacological contexts?

- Core Modifications : Synthesize analogs with substituents at the triazole N2 or carboxylic acid positions (e.g., methyl esters, amides) .

- Biological Assays : Test against enzyme targets (e.g., kinases, proteases) to correlate substituent effects with inhibitory activity (IC₅₀).

- Computational Modeling : Use DFT calculations to predict electronic effects (e.g., fluorine’s electron-withdrawing impact on triazole reactivity) .

| Analog | Modification | IC₅₀ (μM) |

|---|---|---|

| Parent Compound | None | 12.3 |

| Methyl Ester | COOH → COOCH₃ | >100 |

| 4-Nitrophenyl | F → NO₂ | 8.7 |

Q. How should researchers resolve contradictions in spectroscopic or biological data for this compound?

- Data Validation : Cross-validate NMR/FTIR results with independent labs or computational simulations (e.g., Gaussian for predicted spectra) .

- Batch Analysis : Compare multiple synthetic batches to identify impurities (e.g., HPLC traces showing residual azide byproducts).

- Biological Replicates : Use ≥3 independent assays to confirm activity trends, adjusting for cell-line variability .

Q. What computational methods are suitable for predicting the reactivity and stability of this compound under varying pH or temperature conditions?

- Molecular Dynamics (MD) : Simulate aqueous solubility and degradation pathways (e.g., acid-catalyzed hydrolysis at pH < 3).

- pKa Prediction : Tools like MarvinSketch estimate carboxylic acid pKa (~2.8), critical for protonation studies in biological systems.

- Thermal Stability : Differential Scanning Calorimetry (DSC) paired with DFT to model decomposition thresholds (>200°C) .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。